molecular formula C21H27NO5 B4075252 N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate

N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate

Cat. No. B4075252
M. Wt: 373.4 g/mol
InChI Key: WPDWCKXWZYMMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate, commonly known as O-Desmethyltramadol (ODT), is a synthetic opioid analgesic that has shown potential in pain management. It is a derivative of tramadol, which is widely used for the treatment of moderate to severe pain. ODT is a white crystalline powder that is soluble in water and has a molecular weight of 281.38 g/mol.

Mechanism of Action

N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate acts on the central nervous system by binding to the mu-opioid receptors, which are responsible for pain relief. It also inhibits the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a role in mood regulation.
Biochemical and Physiological Effects:
N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate has been shown to produce analgesia, sedation, and euphoria. It also has the potential to cause respiratory depression, nausea, and constipation. N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate is metabolized in the liver and excreted in the urine.

Advantages and Limitations for Lab Experiments

N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate has several advantages for laboratory experiments. It is a highly pure compound that is readily available. It also has a well-established mechanism of action and has been extensively studied in animal models. However, N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate has limitations in terms of its potential for abuse and addiction, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate. One area of interest is the development of new formulations that can reduce the risk of abuse and addiction. Another area of research is the investigation of N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate's potential for the treatment of other conditions, such as anxiety and post-traumatic stress disorder. Additionally, further studies are needed to fully understand the long-term effects of N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate use on the central nervous system and other physiological systems.

Scientific Research Applications

N-methyl-N-[2-(1-naphthyloxy)ethyl]cyclohexanamine oxalate has been extensively studied for its potential use in pain management. It has been shown to be effective in treating both acute and chronic pain, including neuropathic pain. In addition, it has been investigated for its potential use in the treatment of opioid addiction and depression.

properties

IUPAC Name

N-methyl-N-(2-naphthalen-1-yloxyethyl)cyclohexanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.C2H2O4/c1-20(17-10-3-2-4-11-17)14-15-21-19-13-7-9-16-8-5-6-12-18(16)19;3-1(4)2(5)6/h5-9,12-13,17H,2-4,10-11,14-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDWCKXWZYMMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=CC2=CC=CC=C21)C3CCCCC3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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